3-(Difluoromethyl)piperidin-1-amine
Overview
Description
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . An intramolecular anti-Markovnikov hydroamination of 1-(3-aminopropyl)vinylarenes occurred in the presence of [Rh(COD)(DPPB)]BF 4 as catalyst to form 3-arylpiperidines in high yield .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
Piperidines are utilized in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Novel 1-Benzylpyrrolidine-3-amine derivatives with piperidine groups expressed both antiaggregatory and antioxidant effects .Physical And Chemical Properties Analysis
Piperidine is an organic heterocyclic amine widely used as a building block and reagent in synthesizing organic compounds, including medicinal products . Compounds with piperidine moiety show a wide variety of biologic activities .Scientific Research Applications
Multicomponent Chemical Processes
An environmentally benign, multicomponent chemical process using iron(III) trifluoroacetate in aqueous micellar medium has been developed for the synthesis of 3,5-dispirosubstituted piperidines. This process promotes double amino methylation reactions, forming six new covalent bonds in one pot. The synthesized compounds showed antibacterial activity comparable to standard drugs against tested bacteria (Lohar et al., 2016).
Innovative Synthetic Methods
A novel method for selective piperidine synthesis through intramolecular catalytic Csp3–H amination has been described, leveraging iodine catalysis and visible light. This protocol altered the commonly observed preference for pyrrolidine synthesis, promoting piperidine formation instead and demonstrated across 30 applications (Zhang & Muñiz, 2017).
Intramolecular Cyclization
An efficient one-pot synthesis of 3-azidopiperidines via intramolecular cyclization has been achieved, providing a rapid and modular synthesis of 3-aminopiperidines. This method supports the preparation and biological studies of piperidine-containing structures, demonstrating significant pharmaceutical and biological relevance (Ortiz et al., 2014).
Fluorination Techniques
A silver-mediated reaction has been developed to introduce fluorine to piperidines through carbon-carbon bond cleavage. This method offers a versatile approach for cyclic amine functionalization and skeletal diversification, establishing a synthetic route to valuable building blocks (Roque et al., 2018).
CO2 Absorption Characteristics
The effect of molecular structural variations on the CO2 absorption characteristics of heterocyclic amines, including piperidine and its derivatives, has been studied. This research highlights the enhanced reactivity of cyclic 2° amines in CO2 capture, offering insights into the design of efficient CO2 absorbents (Robinson et al., 2011).
Future Directions
Piperidine derivatives have been the subject of recent scientific advances in the discovery and biological evaluation of potential drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The precise site-selective installation of CF2H onto large biomolecules such as proteins is an exciting departure in this field .
properties
IUPAC Name |
3-(difluoromethyl)piperidin-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F2N2/c7-6(8)5-2-1-3-10(9)4-5/h5-6H,1-4,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVBSQNRUFALMGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)N)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Difluoromethyl)piperidin-1-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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